1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-
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Description
1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-, also known as 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-, is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Biological Activity
1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H10O4 and features a benzodioxole structure characterized by a fused dioxole and benzene ring, along with a methoxy group and an aldehyde functional group. Its unique structure contributes to its diverse biological activities.
Synthesis Methods
1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- can be synthesized through various methods, including:
- Formylation of Dihydroapiol : This method employs SnCl4 as a catalyst, yielding the compound with high efficiency (90% yield) .
- Synthetic Routes for Derivatives : The compound serves as an intermediate for synthesizing methoxy-analogues of coenzymes Q .
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of 1,3-benzodioxole-5-carboxaldehyde, 4-methoxy- exhibit notable antioxidant and anti-inflammatory properties. These activities are attributed to the compound's structural similarity to known antioxidants and anti-inflammatory agents .
Enzyme Inhibition
1,3-Benzodioxole derivatives have been studied for their inhibitory effects on enzymes such as:
- EZH1 and EZH2 : These enzymes are involved in epigenetic regulation and cancer progression. Inhibition of these enzymes by benzodioxole derivatives suggests potential applications in cancer therapy .
- α-Amylase : Some derivatives have shown significant inhibitory activity against α-amylase, which is crucial for carbohydrate metabolism. For instance, one derivative exhibited an IC50 value of 0.68 µM .
Study on Antidiabetic Activity
A study explored the antidiabetic potential of benzodioxole derivatives using a streptozotocin-induced diabetic mice model. The results indicated that specific compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the therapeutic potential of these compounds in managing diabetes.
Bactericidal Activity
Another investigation focused on the bactericidal properties of related compounds against Microcystis aeruginosa. The study demonstrated that certain benzodioxole derivatives caused significant cell lysis and morphological changes in the bacteria, indicating their potential as biocontrol agents .
The mechanisms through which 1,3-benzodioxole-5-carboxaldehyde, 4-methoxy- exerts its biological effects include:
- Reactive Oxygen Species (ROS) Scavenging : The compound's antioxidant properties are believed to stem from its ability to scavenge ROS.
- Gene Expression Modulation : Exposure to related compounds has been shown to up-regulate genes associated with stress responses while down-regulating genes involved in cell division and photosynthesis in cyanobacteria .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-methoxy-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVEYDKXFXWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436632 |
Source
|
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-99-7 |
Source
|
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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